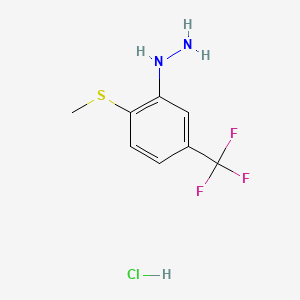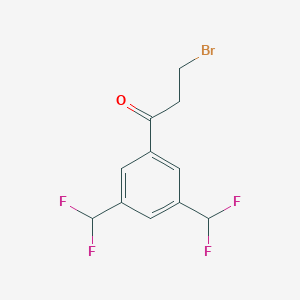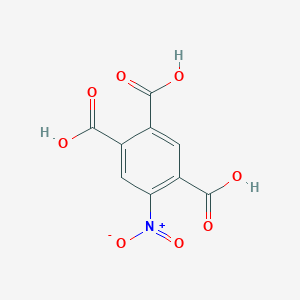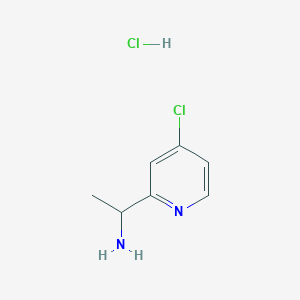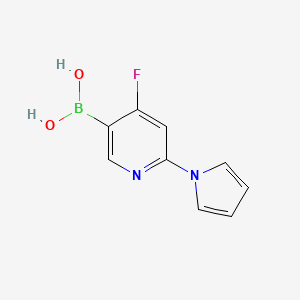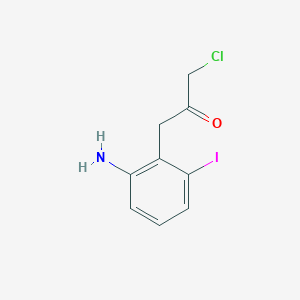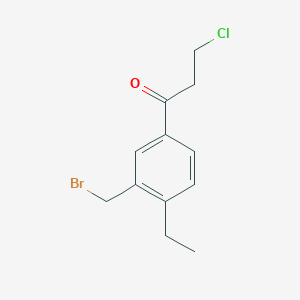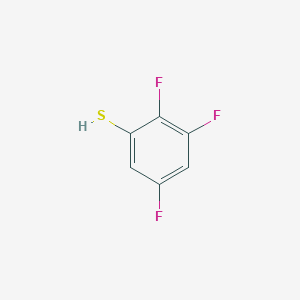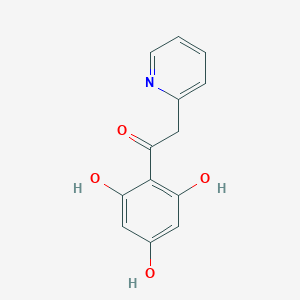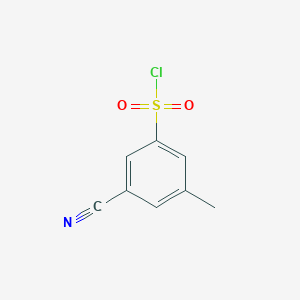
3-Cyano-5-methylbenzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-5-methylbenzenesulfonyl chloride is an organosulfur compound with the molecular formula C8H6ClNO2S It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a cyano group at the 3-position and a methyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
3-Cyano-5-methylbenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 3-cyano-5-methylbenzenesulfonic acid or its salts using reagents such as phosphorus pentachloride or phosphorus oxychloride . The reaction typically requires heating and can be carried out in an oil bath at temperatures between 170-180°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
3-Cyano-5-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-cyano-5-methylbenzenesulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfinyl or sulfhydryl compounds under specific conditions.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides.
Alcohols: React to form sulfonate esters.
Water: Causes hydrolysis to the sulfonic acid derivative.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonic Acid: Formed from hydrolysis.
科学研究应用
3-Cyano-5-methylbenzenesulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Potential use in the development of new drugs due to its ability to form bioactive sulfonamide derivatives.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-cyano-5-methylbenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. The cyano group can also participate in various chemical transformations, adding to the compound’s versatility.
相似化合物的比较
Similar Compounds
Benzenesulfonyl Chloride: Lacks the cyano and methyl substituents, making it less versatile in certain reactions.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a methyl group but lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
4-Bromo-3-cyano-5-methylbenzenesulfonyl Chloride: Similar structure with a bromine substituent, which can influence its reactivity and applications.
Uniqueness
3-Cyano-5-methylbenzenesulfonyl chloride is unique due to the presence of both the cyano and methyl groups, which enhance its reactivity and make it suitable for a wider range of chemical transformations compared to its analogs.
属性
分子式 |
C8H6ClNO2S |
|---|---|
分子量 |
215.66 g/mol |
IUPAC 名称 |
3-cyano-5-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO2S/c1-6-2-7(5-10)4-8(3-6)13(9,11)12/h2-4H,1H3 |
InChI 键 |
QFIHSQQKLAQZBB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


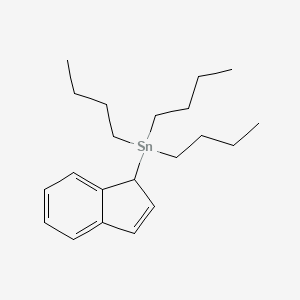

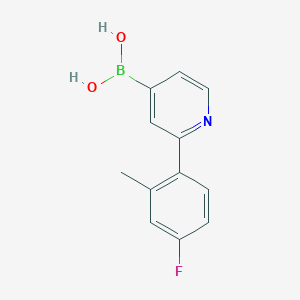

![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B14068550.png)
